4-Bromo-3-(difluoromethyl)benzonitrile
Overview
Description
4-Bromo-3-(difluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)benzonitrile typically involves the introduction of the bromine and difluoromethyl groups onto a benzonitrile core. One common method is the bromination of 3-(difluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include amines, carboxylic acids, or other functionalized benzonitriles.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Bromo-3-(difluoromethyl)benzonitrile exerts its effects depends on the specific application. In chemical reactions, the bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the difluoromethyl group can stabilize certain intermediates, making the compound more reactive in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)benzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-3-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMBOHYFOARSTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281670 | |
Record name | 4-Bromo-3-(difluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254034-56-4 | |
Record name | 4-Bromo-3-(difluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254034-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-(difluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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